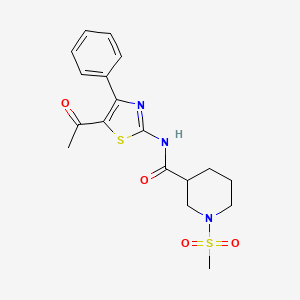
N-(5-acetyl-4-phenylthiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-acetyl-4-phenylthiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, also known as AMG 837, is a potent and selective agonist of the G protein-coupled receptor GPR40. It has been extensively studied for its potential therapeutic applications in treating type 2 diabetes and related metabolic disorders.
Wissenschaftliche Forschungsanwendungen
Biological Activities and Chemical Properties
BSA Binding and Molecular Docking : A study involved synthesizing new compounds derived from a similar base structure for evaluating their biological activities. These compounds were tested for their BSA binding capabilities, anti-bacterial, anti-inflammatory, and acetylcholinesterase (AChE) activities. Molecular docking studies identified active sites responsible for the best AChE inhibition, with certain compounds showing significant antibacterial and anti-inflammatory activity, recommending them for further in vivo studies (Iqbal et al., 2020).
Anti-Acetylcholinesterase Activity : Another research focused on the synthesis of piperidine derivatives evaluated for their anti-acetylcholinesterase (anti-AChE) activity. It was found that substituting the benzamide with a bulky moiety significantly increased activity. A particular compound demonstrated an affinity 18,000 times greater for AChE than for butyrylcholinesterase (BuChE), highlighting its potential as an antidementia agent (Sugimoto et al., 1990).
COVID-19 Drug Utilization Study : Research into antimalarial sulfonamides for COVID-19 drug utilization involved computational calculations and molecular docking studies. This study suggested the theoretical and practical implications of such compounds against SARS-CoV-2, indicating the potential for broader therapeutic applications (Fahim & Ismael, 2021).
CCR5 Antagonist for Anti-HIV-1 Activity : A piperidine-4-carboxamide derivative, TAK-220, was discovered to possess high CCR5 binding affinity and potent inhibition of HIV-1 replication, alongside good metabolic stability. It strongly inhibited the replication of CCR5-using HIV-1 clinical isolates, presenting itself as a promising clinical candidate for further development (Imamura et al., 2006).
Eigenschaften
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-12(22)16-15(13-7-4-3-5-8-13)19-18(26-16)20-17(23)14-9-6-10-21(11-14)27(2,24)25/h3-5,7-8,14H,6,9-11H2,1-2H3,(H,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCPCESFVFXFDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2CCCN(C2)S(=O)(=O)C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

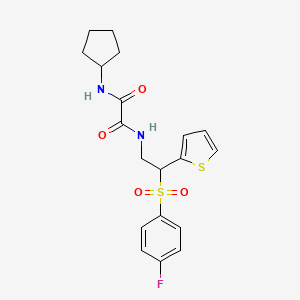
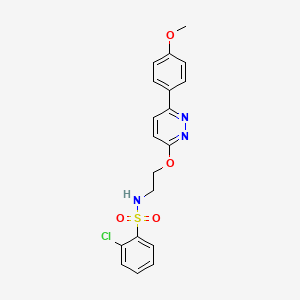
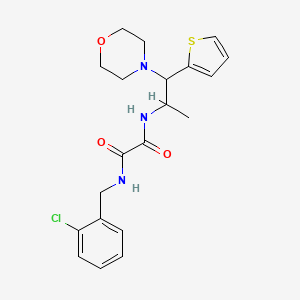
![N-[4-(acetylamino)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2406056.png)
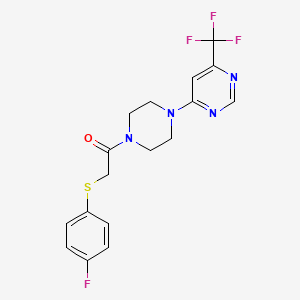
![Tert-butyl N-[5-(difluoromethyl)-1-piperidin-4-ylpyrazol-4-yl]carbamate](/img/structure/B2406059.png)

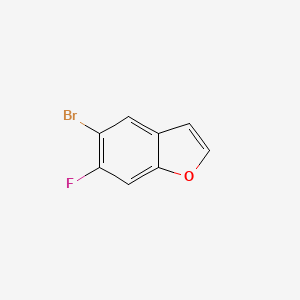

![3-(benzenesulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2406066.png)
![N-(4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2406067.png)
![4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2406068.png)
![2-chloro-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B2406071.png)
